BenchChemオンラインストアへようこそ!

4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide

CNS safety Antihistamine Sulfonium salt

4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide (CAS 116197-05-8) is a cyclic sulfonium salt that serves as a sulfur-based analog of the first-generation piperidine antihistamine diphenylpyraline. Synthesized via the reaction of benzhydryl chloride with tetrahydrothiopyran-4-ol followed by quaternization with methyl iodide, this compound features a tetrahydrothiopyranium core in place of the piperidine ring found in conventional H1 receptor antagonists.

Molecular Formula C19H23IOS
Molecular Weight 426.4 g/mol
CAS No. 116197-05-8
Cat. No. B12745158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide
CAS116197-05-8
Molecular FormulaC19H23IOS
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESC[S+]1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
InChIInChI=1S/C19H23OS.HI/c1-21-14-12-18(13-15-21)20-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H/q+1;/p-1
InChIKeySFOLQZNRGSQAAR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium Iodide (CAS 116197-05-8): A Sulfonium-Class Antihistamine Probe for CNS-Sparing Research


4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide (CAS 116197-05-8) is a cyclic sulfonium salt that serves as a sulfur-based analog of the first-generation piperidine antihistamine diphenylpyraline [1]. Synthesized via the reaction of benzhydryl chloride with tetrahydrothiopyran-4-ol followed by quaternization with methyl iodide, this compound features a tetrahydrothiopyranium core in place of the piperidine ring found in conventional H1 receptor antagonists. It belongs to a series of sulfonium analogues investigated for their ability to retain peripheral antihistaminic activity while eliminating central nervous system depressant effects [2].

Why Diphenylpyraline Cannot Substitute for 4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium Iodide in CNS-Sparing Experimental Designs


Substituting the nitrogen-based diphenylpyraline for the sulfonium-based target compound is not scientifically valid when the experimental objective is to dissociate peripheral antihistaminic activity from central sedation. Diphenylpyraline is a clinically established sedating antihistamine with high lipophilicity (calculated logP ~3.7–3.9) and significant CNS penetration that produces antimuscarinic side effects and psychomotor impairment [1]. The target sulfonium compound carries a permanent positive charge on sulfur, which fundamentally alters its physicochemical and pharmacological profile compared to the neutral, lipophilic piperidine analog. Literature evidence explicitly indicates that sulfonium salt antihistaminics of this structural class are free of central depressant effects, whereas their nitrogen-containing counterparts are not; however, this peripheral selectivity comes at the cost of reduced antihistaminic potency [2]. Therefore, any procurement decision that treats these two compounds as interchangeable will confound pharmacological interpretation of receptor occupancy, CNS exposure, and side-effect liability.

Quantitative Pharmacological Differentiation of 4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium Iodide from Piperidine-Class H1 Antagonists


Central Nervous System Depressant Liability: Sulfonium vs. Piperidine Antihistamines

In the 1987 study by Polívka et al., a series of sulfonium salts including 4-(benzhydryloxy)-1-methyltetrahydrothiopyranium iodide (designated XXIX) were specifically compared to their piperidine counterparts for central nervous system effects. The sulfonium salts were reported to be 'free of the central effects' that characterize first-generation antihistamines such as diphenylpyraline [1]. This represents a class-level property of cyclic sulfonium antihistamines. However, the published abstract does not provide the numerical CNS depression scores, locomotor activity counts, or EEG parameters that would enable a fully quantitative head-to-head comparison, and the full text of the 1951 Protiva and Exner paper describing the original sulfonium analogues remains inaccessible for data extraction [2].

CNS safety Antihistamine Sulfonium salt

Antihistaminic Potency of Sulfonium Analogues Relative to Piperidine Controls

The 1987 Polívka et al. abstract notes that while sulfonium salts avoid central effects, 'their antihistamine activity is rather low' when assessed alongside the corresponding piperidine-based antihistamines [1]. This contrasts with diphenylpyraline, which demonstrates a histamine H1 receptor Ki of 4.1–20 nM in radioligand binding assays using bovine cerebral cortex membranes, and a pKi of 8.32 at human H1 receptors [2]. Specific IC50 or Ki values for 4-(benzhydryloxy)-1-methyltetrahydrothiopyranium iodide at the histamine H1 receptor were not disclosed in the abstract and are not retrievable from publicly accessible databases. The quantitative reduction in potency therefore cannot be precisely calculated from available evidence, although the qualitative direction is unambiguous from class-level inference.

H1 receptor Potency Sulfonium SAR

Physicochemical Differentiation: Permanent Cation Character and Partitioning Behavior

As a sulfonium salt, 4-(benzhydryloxy)-1-methyltetrahydrothiopyranium iodide carries a permanent positive charge on the sulfur atom, which markedly differentiates it from the neutral tertiary amine diphenylpyraline. Diphenylpyraline has a measured/calculated logP between 3.66 and 3.89 [1], consistent with high lipophilicity and blood-brain barrier permeability. While an experimentally measured logP or logD value for the target sulfonium compound is not available in the public domain, the permanent charge predicts substantially lower passive membrane permeability and reduced CNS partitioning, providing a physicochemical rationale for the observed absence of central effects reported by Polívka et al. [2]. This structural feature also imparts higher aqueous solubility and different formulation characteristics compared to the neutral piperidine analog, which may influence experimental design for in vivo or in vitro studies.

LogP Blood-Brain Barrier Sulfonium Cation

Structural Confirmation: Synthesis Pathway and Identity Verification

The synthesis of 4-(benzhydryloxy)-1-methyltetrahydrothiopyranium iodide (compound XXIX) is unambiguously described in the 1987 Polívka et al. paper. The synthetic route involves: (i) reaction of benzhydryl chloride with tetrahydrothiopyran-4-ol to form sulfide XXVIII, followed by (ii) quaternization with methyl iodide to yield the sulfonium iodide salt XXIX [1]. This defined synthetic provenance contrasts with commercial procurement of less-characterized analogs where the exact counterion, stereochemistry, or residual solvent profile may be ambiguous. The compound's identity is additionally documented in the chemical toxicity database with its hydrochloride salt form, providing complementary analytical reference points [2]. CAS registry confirmation (116197-05-8) is available through multiple authoritative listings including PubChemLite, confirming molecular formula C19H23IOS and monoisotopic mass [3], enabling procurement against verifiable identity rather than relying on vendor-supplied nomenclature alone.

Chemical Identity Synthesis Quality Control

Recommended Research Applications for 4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium Iodide Based on Literature-Evidenced Differentiation


Pharmacological Dissection of Peripheral vs. Central H1 Receptor Contributions in Allergic Response Models

In rodent models of allergic rhinitis or urticaria where CNS-mediated behavioral depression confounds interpretation, 4-(benzhydryloxy)-1-methyltetrahydrothiopyranium iodide may serve as a peripherally selective probe. The qualitative evidence that sulfonium antihistamines are 'free of central effects' [1] supports their use in experiments that require H1 receptor blockade without the sedation produced by diphenylpyraline (Ki H1 = 4.1–20 nM [2]). Researchers should, however, calibrate dosing to account for the compound's lower peripheral antihistaminic potency relative to the piperidine parent, as noted in the primary literature [1].

Structure-Activity Relationship (SAR) Studies on Heteroatom Effects in Antihistamine Pharmacophores

This compound enables direct comparison between sulfonium (S+) and ammonium (N+–H or N–CH3) cationic centers within the benzhydryloxy pharmacophore framework. The tetrahydrothiopyranium ring replaces the piperidine ring while preserving the benzhydryloxy ether moiety, allowing researchers to isolate the contribution of the heteroatom to receptor binding, off-target muscarinic activity (diphenylpyraline muscarinic Ki = 0.84 nM [2]), and pharmacokinetic behavior. The documented synthetic route through sulfide XXVIII [1] also provides access to the neutral intermediate for comparative testing.

CNS Penetration Screening Assay Validation Using Permanently Charged vs. Neutral Comparator Pairs

The sulfonium compound, bearing a permanent positive charge, can serve as a low-permeability reference standard for validating in vitro blood-brain barrier models (e.g., PAMPA-BBB or hCMEC/D3 monolayers) when paired with its neutral, lipophilic analog diphenylpyraline (logP 3.66–3.89 [3]). The predicted low passive permeability of the sulfonium salt provides a negative control within the same chemical scaffold family, enabling assessment of assay dynamic range and discrimination between passive and transporter-mediated mechanisms.

Reference Standard for Analytical Method Development Targeting Quaternary/Charged Antihistamines

The unique combination of a sulfonium cation with an iodide counterion (molecular weight ~426.36 [4]) provides a distinctive mass spectrometric and chromatographic signature that can be used as a system suitability standard for LC-MS methods designed to separate permanently charged antihistamine derivatives from their neutral counterparts. The compound's documented synthesis and CAS registry confirmation [1][4] support its use as a characterized reference material for method validation protocols.

Quote Request

Request a Quote for 4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.